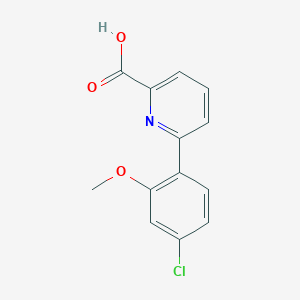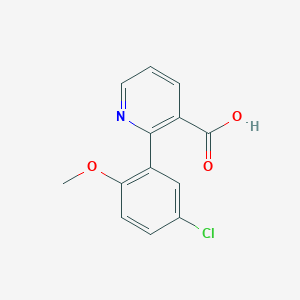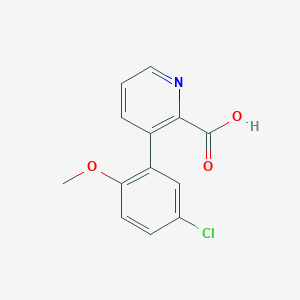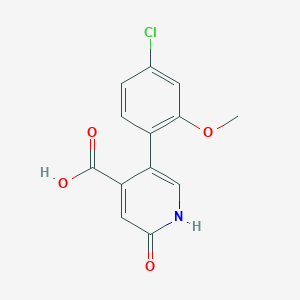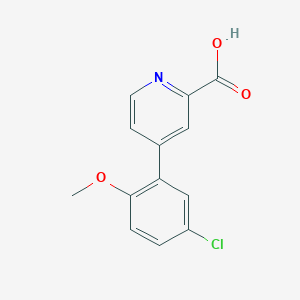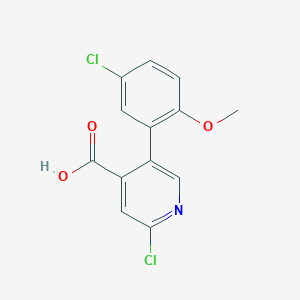
5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid, also known as 5-Chloro-2-methoxy-6-hydroxynicotinic acid (5-Chloro-2-MHP-6-HNA), is a novel synthetic compound that has been widely studied due to its potential therapeutic applications. This compound belongs to the class of hydroxynicotinic acids and is a derivative of the naturally occurring molecule nicotinic acid. 5-Chloro-2-MHP-6-HNA has been studied for its ability to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has also been studied for its use in laboratory experiments, as it is a relatively stable compound and can be easily synthesized.
科学的研究の応用
5-Chloro-2-MHP-6-HNA has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, 5-Chloro-2-MHP-6-HNA has been studied for its ability to modulate the activity of various ion channels in the body, such as the voltage-gated sodium channels and the calcium-activated potassium channels.
作用機序
The mechanism of action of 5-Chloro-2-MHP-6-HNA is still not fully understood. However, it is believed to act by modulating the activity of various ion channels in the body, such as the voltage-gated sodium channels and the calcium-activated potassium channels. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
5-Chloro-2-MHP-6-HNA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to modulate the activity of various ion channels in the body, such as the voltage-gated sodium channels and the calcium-activated potassium channels. Furthermore, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
The main advantage of using 5-Chloro-2-MHP-6-HNA in laboratory experiments is that it is a relatively stable compound and can be easily synthesized. Furthermore, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. However, one limitation of using 5-Chloro-2-MHP-6-HNA in laboratory experiments is that the exact mechanism of action is still not fully understood.
将来の方向性
There are many potential future directions for the study of 5-Chloro-2-MHP-6-HNA. These include further research into the exact mechanism of action, the potential therapeutic applications, and the potential side effects. In addition, further research is needed to determine the optimal dosage and administration method for optimal efficacy. Furthermore, further research is needed to determine the potential synergistic effects of combining 5-Chloro-2-MHP-6-HNA with other drugs or compounds. Finally, further research is needed to determine the potential long-term effects of using 5-Chloro-2-MHP-6-HNA.
合成法
The synthesis of 5-Chloro-2-MHP-6-HNA involves a relatively simple two-step process. The first step is a reaction between 5-chloro-2-methoxyphenol and 6-hydroxynicotinic acid, which is catalyzed by anhydrous sodium acetate. This reaction yields 5-chloro-2-methoxy-6-hydroxynicotinic acid. The second step is a reaction between 5-chloro-2-methoxy-6-hydroxynicotinic acid and sodium borohydride, which is catalyzed by anhydrous sodium acetate. This reaction yields 5-chloro-2-methoxy-6-hydroxynicotinic acid, 95%.
特性
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-11-3-2-8(14)5-9(11)10-4-7(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQPJQPNJAGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687958 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-44-2 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

